1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one is a chemical compound known for its unique structure and properties. It contains a thiazole ring, a chloroaniline moiety, and a dimethylpropanone group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one typically involves the reaction of 2-chloroaniline with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The thiazole ring and chloroaniline moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:
1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-1-ethanone: This compound has a similar structure but differs in the alkyl group attached to the thiazole ring.
1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester: This compound contains additional functional groups, making it more complex and potentially more versatile in certain applications.
Properties
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(2,3)12(18)11-8-16-13(19-11)17-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHGLWBVGCOIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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